Cas no 52505-10-9 (N-(2-Nitrobenzyl)cyclohexanamine)

N-(2-Nitrobenzyl)cyclohexanamine is a nitro-substituted benzylamine derivative featuring a cyclohexylamine backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or specialty chemicals. The presence of the nitro group at the ortho position of the benzyl moiety enhances its reactivity in reduction or substitution reactions, making it a versatile building block for further functionalization. Its cyclohexylamine component contributes to steric and electronic modulation, which can influence selectivity in synthetic pathways. The compound is typically handled under controlled conditions due to the nitro group's sensitivity. Suitable for research applications requiring structurally tailored amine derivatives.
N-(2-Nitrobenzyl)cyclohexanamine structure
52505-10-9 structure
Product Name:N-(2-Nitrobenzyl)cyclohexanamine
CAS No:52505-10-9
MF:C13H18N2O2
MW:234.294223308563
CID:1085566
PubChem ID:792696
Update Time:2025-10-28

N-(2-Nitrobenzyl)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Nitrobenzyl)cyclohexanamine
    • CHEMBRDG-BB 5540568
    • N-(2-nitrobenzyl)cyclohexanamine(SALTDATA: HBr)
    • UKRORGSYN-BB BBV-143970
    • N-CYCLOHEXYL-N-(2-NITROBENZYL)AMINE
    • SR-01000212135
    • 52505-10-9
    • Cambridge id 5540568
    • AKOS000253297
    • STK145933
    • AB00088107-01
    • SR-01000212135-1
    • Oprea1_811779
    • DB-209547
    • Oprea1_297589
    • SCHEMBL11779612
    • N-[(2-nitrophenyl)methyl]cyclohexanamine
    • Inchi: 1S/C13H18N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14H,1-3,7-8,10H2
    • InChI Key: CAIAXUOSOILHKG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1CNC1CCCCC1)=O

Computed Properties

  • Exact Mass: 234.13700
  • Monoisotopic Mass: 234.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • Density: 1.13
  • Boiling Point: 356.3°C at 760 mmHg
  • Flash Point: 169.3°C
  • Refractive Index: 1.56
  • PSA: 57.85000
  • LogP: 3.93120
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(2-Nitrobenzyl)cyclohexanamine Security Information

N-(2-Nitrobenzyl)cyclohexanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-(2-Nitrobenzyl)cyclohexanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N926660-50mg
N-(2-Nitrobenzyl)cyclohexanamine
52505-10-9
50mg
$ 50.00 2022-06-03
TRC
N926660-100mg
N-(2-Nitrobenzyl)cyclohexanamine
52505-10-9
100mg
$ 65.00 2022-06-03
TRC
N926660-500mg
N-(2-Nitrobenzyl)cyclohexanamine
52505-10-9
500mg
$ 80.00 2022-06-03

Additional information on N-(2-Nitrobenzyl)cyclohexanamine

Recent Advances in the Study of N-(2-Nitrobenzyl)cyclohexanamine (CAS: 52505-10-9) in Chemical Biology and Pharmaceutical Research

N-(2-Nitrobenzyl)cyclohexanamine (CAS: 52505-10-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclohexanamine backbone substituted with a 2-nitrobenzyl group, has been explored for its role in drug discovery, particularly in the development of novel bioactive molecules. Recent studies have focused on its synthesis, mechanism of action, and potential applications in treating neurological disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate neurotransmitter receptors, specifically targeting the serotonin and dopamine systems. Researchers employed molecular docking simulations and in vitro assays to demonstrate its binding affinity for key receptors, suggesting its potential as a lead compound for neuropsychiatric drug development. The study also noted the compound's favorable pharmacokinetic properties, including moderate blood-brain barrier permeability and metabolic stability.

In the realm of infectious disease research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of N-(2-Nitrobenzyl)cyclohexanamine exhibited promising antimicrobial activity against drug-resistant bacterial strains. The nitrobenzyl moiety was found to enhance the compound's ability to disrupt bacterial cell membranes, while the cyclohexanamine component contributed to reduced cytotoxicity in mammalian cells. These findings open new avenues for developing antibiotics with improved safety profiles.

The synthetic chemistry of 52505-10-9 has also seen advancements. A recent Nature Protocols paper detailed an optimized, scalable synthesis route using palladium-catalyzed cross-coupling reactions, achieving yields of over 85% with high purity. This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies and structure-activity relationship investigations.

From a toxicological perspective, a 2024 study in Chemical Research in Toxicology provided comprehensive safety data, establishing an acceptable therapeutic index for N-(2-Nitrobenzyl)cyclohexanamine in animal models. The research team conducted extensive metabolic profiling, identifying the major metabolites and their clearance pathways, which will inform future clinical translation efforts.

Looking forward, several pharmaceutical companies have included 52505-10-9 derivatives in their pipelines, particularly for central nervous system disorders. The compound's versatility as a chemical scaffold, combined with recent synthetic and biological insights, positions it as a valuable tool for medicinal chemistry and a promising candidate for further drug development. Ongoing research is exploring its potential in targeted drug delivery systems and as a photolabile protecting group in prodrug design.

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